molecular formula C19H26N2O2 B3580562 N-[4-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide

N-[4-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide

Cat. No.: B3580562
M. Wt: 314.4 g/mol
InChI Key: KAHQPRLJGKTPAH-UHFFFAOYSA-N
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Description

N-[4-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring attached to a phenyl group, which is further connected to a cyclohexane carboxamide moiety. Its intricate structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of N-[4-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common synthetic route includes the reaction of piperidine with a suitable acyl chloride to form the piperidinylcarbonyl intermediate. This intermediate is then reacted with a phenyl derivative under controlled conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[4-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

N-[4-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms by which it exerts its effects.

Comparison with Similar Compounds

N-[4-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide can be compared with other similar compounds, such as:

    N-[4-(1-piperidinylcarbonyl)phenyl]benzamide: This compound has a similar structure but with a benzamide group instead of a cyclohexanecarboxamide group.

    N-[4-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxylate: This compound features a cyclohexanecarboxylate group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. These properties make it suitable for a variety of applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

N-[4-(piperidine-1-carbonyl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-18(15-7-3-1-4-8-15)20-17-11-9-16(10-12-17)19(23)21-13-5-2-6-14-21/h9-12,15H,1-8,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHQPRLJGKTPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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